molecular formula C10H18O2 B13930895 (Z)-8-Decenoic acid

(Z)-8-Decenoic acid

Cat. No.: B13930895
M. Wt: 170.25 g/mol
InChI Key: YBXSTMNNKQLBCD-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-Decenoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the eighth carbon atom from the carboxyl end. It is a naturally occurring compound found in various plants and animal sources. This compound is known for its distinctive odor and is used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-8-Decenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of corresponding alkenes or by the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-Decenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it into saturated fatty acids.

    Substitution: It can participate in substitution reactions where the double bond is involved in the addition of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation reactions using bromine or chlorine can be performed under controlled conditions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-8-Decenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-8-Decenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cellular growth . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.

    Linoleic Acid: Contains two double bonds at the ninth and twelfth carbon atoms.

    Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.

Uniqueness

(Z)-8-Decenoic acid is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(Z)-dec-8-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-3H,4-9H2,1H3,(H,11,12)/b3-2-

InChI Key

YBXSTMNNKQLBCD-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CCCCCCC(=O)O

Canonical SMILES

CC=CCCCCCCC(=O)O

Origin of Product

United States

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